
(2-Cyanopyridin-4-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanopyridin-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol It is a derivative of pyridine, characterized by the presence of a cyanopyridine moiety and a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopyridin-4-yl)methyl methanesulfonate typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Cyanopyridine+Methanesulfonyl chloride→(2-Cyanopyridin-4-yl)methyl methanesulfonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyanopyridin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyanopyridin-4-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its ability to undergo nucleophilic substitution makes it useful in labeling studies and in the modification of biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over reaction conditions.
Mechanism of Action
The mechanism of action of (2-Cyanopyridin-4-yl)methyl methanesulfonate involves its reactivity towards nucleophiles. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyanopyridin-3-yl)methyl methanesulfonate
- (2-Cyanopyridin-5-yl)methyl methanesulfonate
- (2-Cyanopyridin-6-yl)methyl methanesulfonate
Uniqueness
(2-Cyanopyridin-4-yl)methyl methanesulfonate is unique due to the position of the cyanopyridine moiety, which influences its reactivity and the types of reactions it can undergo. The specific arrangement of functional groups in this compound allows for selective interactions with nucleophiles and other chemical species, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H8N2O3S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
(2-cyanopyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H8N2O3S/c1-14(11,12)13-6-7-2-3-10-8(4-7)5-9/h2-4H,6H2,1H3 |
InChI Key |
UFOXYFUBBSSAIY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

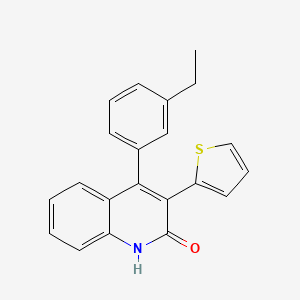
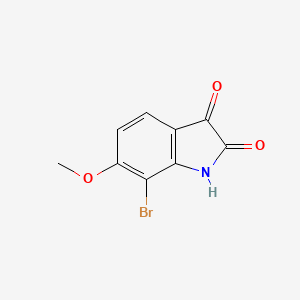

![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)

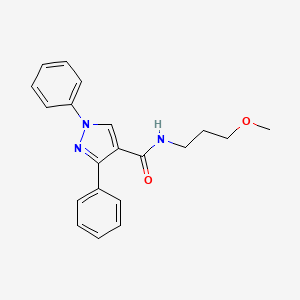
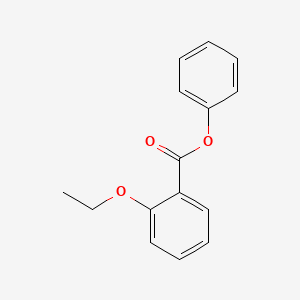

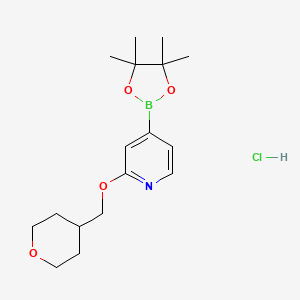
![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)

